

Potential Biological Activity of C13H13BrN2OS2 Derivatives: A Technical Guide

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Compound of Interest

Compound Name: C13H13BrN2OS2

Cat. No.: B12180299

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the **C13H13BrN2OS2** scaffold, particularly those based on the N-(4-(4-bromophenyl)thiazol-2-yl)acetamide core, have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, potential biological activities, and mechanisms of action of these derivatives. Key findings from recent research, including quantitative data on their anticancer and antimicrobial properties, are summarized. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of the key signaling pathways implicated in their mechanism of action. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

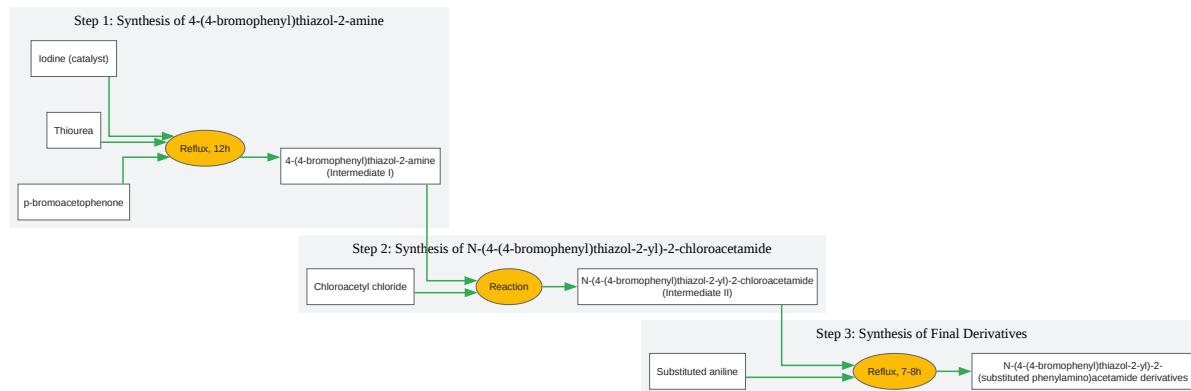
The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. The incorporation of a bromophenyl group and an acetamide linkage to this core, as seen in **C13H13BrN2OS2** derivatives, has been shown to confer significant therapeutic potential. These derivatives have demonstrated notable efficacy in preclinical studies as anticancer and antimicrobial agents. Their mechanism of action often involves the modulation of critical cellular signaling pathways, such as the PI3K/Akt/mTOR and apoptosis pathways, making them attractive candidates for

further drug development. This guide will delve into the specifics of their biological activities, presenting key data and methodologies to facilitate further research in this area.

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Derivatives

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives typically follows a multi-step procedure. A common synthetic route is outlined below.[1]

Experimental Workflow for Synthesis



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Caption: Synthetic scheme for N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives.

Biological Activities

Anticancer Activity

Derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide have demonstrated significant cytotoxic activity against various cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell growth and survival.

Table 1: In Vitro Anticancer Activity of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
d6	MCF-7 (Breast)	Not specified as most active	[1]
d7	MCF-7 (Breast)	Not specified as most active	[1]
p2	MCF-7 (Breast)	Comparable to 5-fluorouracil	[2]
4b	MCF-7 (Breast)	31.5 ± 1.91	[3]
4b	HepG2 (Liver)	51.7 ± 3.13	[3]
4c	MCF-7 (Breast)	2.57 ± 0.16	[3]
4c	HepG2 (Liver)	7.26 ± 0.44	[3]
5	MCF-7 (Breast)	28.0 ± 1.69	[3]
5	HepG2 (Liver)	26.8 ± 1.62	[3]
10a	MCF-7 (Breast)	4 ± 0.2	[4]
10o	MDAMB-231 (Breast)	3 ± 0.2	[4]

Antimicrobial Activity

Several N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives have exhibited promising activity against a range of bacterial and fungal pathogens.

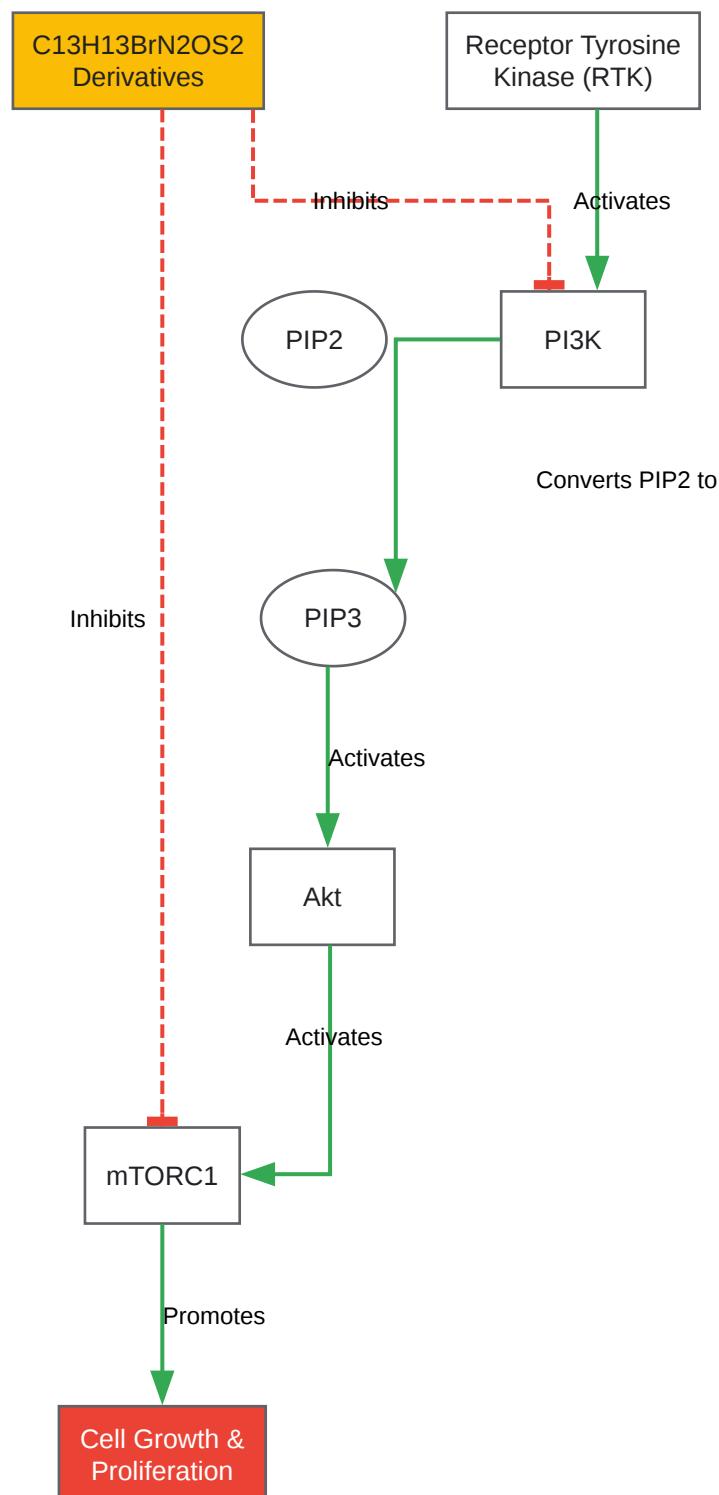
Table 2: In Vitro Antimicrobial Activity of N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Derivatives

Compound ID	Microorganism	MIC (μ M)	Reference
d1	S. aureus, B. subtilis, E. coli, A. niger, C. albicans	Promising activity	[1]
d2	S. aureus, B. subtilis, E. coli, A. niger, C. albicans	Promising activity	[1]
d3	S. aureus, B. subtilis, E. coli, A. niger, C. albicans	Promising activity	[1]
p2	S. aureus	16.1	[2]
p2	E. coli	16.1	[2]
p3	A. niger	16.2	[2]
p4	B. subtilis	28.8	[2]
p6	C. albicans	15.3	[2]

Mechanism of Action

Inhibition of PI3K/Akt/mTOR Signaling Pathway

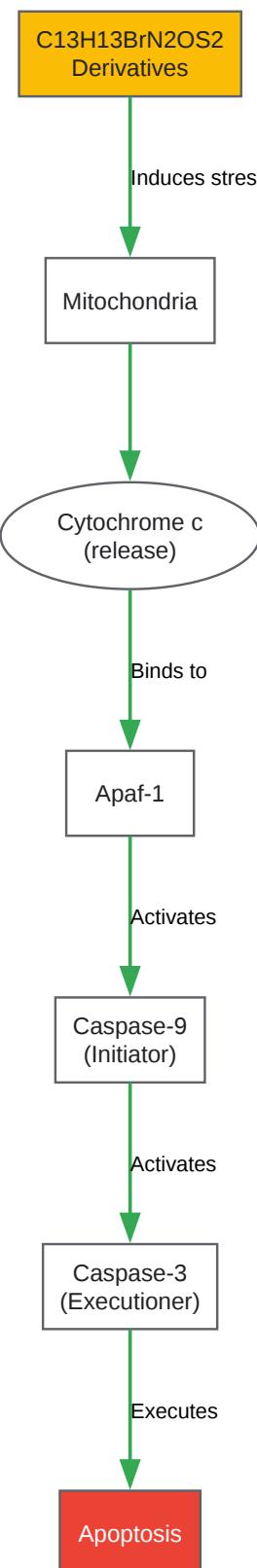
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[5][6][7]

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Caption: Inhibition of the PI3K/Akt/mTOR pathway by **C13H13BrN2OS2** derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Studies have shown that N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives can trigger apoptosis through the intrinsic pathway, which involves the activation of caspases.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Caption: Induction of the intrinsic apoptosis pathway by **C13H13BrN2OS2** derivatives.

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay



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Caption: General workflow for the MTT cell viability assay.

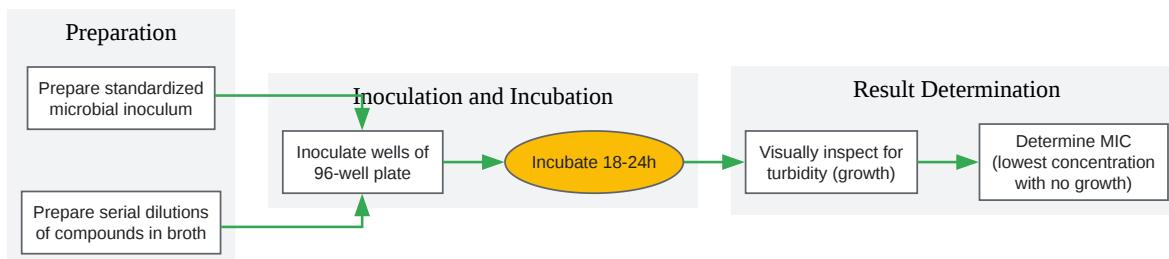
Detailed Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.
- Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 values.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for Broth Microdilution MIC Assay



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Caption: General workflow for the broth microdilution MIC assay.

Detailed Protocol:

- Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
- Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.
- Inoculate each well with the microbial suspension.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion

Derivatives of the **C₁₃H₁₃BrN₂OS₂** scaffold, specifically N-(4-(4-bromophenyl)thiazol-2-yl)acetamide derivatives, represent a versatile and potent class of bioactive molecules. Their demonstrated anticancer and antimicrobial activities, coupled with their ability to modulate key cellular pathways, underscore their potential as lead compounds for the development of new therapeutic agents. The data and protocols presented in this guide provide a solid foundation for further research and development efforts in this promising area of medicinal chemistry. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on in-depth in vivo evaluations to translate their preclinical potential into clinical applications.

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